2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl isocyanate.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Methoxyphenyl Derivatives: Compounds such as anisole and methoxybenzene have similar methoxyphenyl groups.
Uniqueness
What sets 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide apart is the combination of the thiazole ring with the methoxyphenyl and acetamide groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-28-18-7-3-15(4-8-18)12-23-20(26)11-17-13-30-22(25-17)31-14-21(27)24-16-5-9-19(29-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXAJXRGSAMBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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